molecular formula C55H78F3N13O14 B12050592 Hemopressin(rat) (TFA)

Hemopressin(rat) (TFA)

Cat. No.: B12050592
M. Wt: 1202.3 g/mol
InChI Key: FXBODCREWDDYNR-DFZCIRLNSA-N
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Description

Hemopressin (rat) (TFA) is a nonapeptide derived from the α1-chain of hemoglobin. It was first isolated from rat brain homogenates. This compound acts as an orally active, selective, and inverse agonist of the CB1 cannabinoid receptors. Hemopressin (rat) (TFA) demonstrates antinociceptive effects in models of inflammatory pain .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hemopressin (rat) (TFA) is synthesized using classical solution phase fragment condensation. This method involves the assembly of peptide fragments in solution, which are then purified and elaborated to the desired target peptide. The protecting groups used in this synthesis are orthogonal, allowing for efficient peptide assembly .

Industrial Production Methods: Industrial production of Hemopressin (rat) (TFA) typically involves solid-phase peptide synthesis (SPPS). This method allows for the rapid and efficient production of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid resin. The final product is then cleaved from the resin and purified .

Chemical Reactions Analysis

Types of Reactions: Hemopressin (rat) (TFA) undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction may yield reduced peptides .

Scientific Research Applications

Hemopressin (rat) (TFA) has a wide range of scientific research applications, including:

Mechanism of Action

Hemopressin (rat) (TFA) exerts its effects by acting as an inverse agonist at the CB1 cannabinoid receptors. This means that it binds to the receptor and induces a response opposite to that of an agonist. The compound inhibits agonist-induced receptor internalization and modulates the activity of appetite pathways in the brain. It also interacts with both peripheral and central pain pathways, providing antinociceptive effects .

Comparison with Similar Compounds

Uniqueness: Hemopressin (rat) (TFA) is unique due to its specific sequence derived from the α1-chain of rat hemoglobin and its selective inverse agonist activity at the CB1 cannabinoid receptors. This makes it a valuable tool for studying cannabinoid receptor modulation and its potential therapeutic applications .

Properties

Molecular Formula

C55H78F3N13O14

Molecular Weight

1202.3 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C53H77N13O12.C2HF3O2/c1-30(2)22-37(47(71)65-42(28-67)51(75)64-41(53(77)78)25-34-27-56-29-58-34)60-49(73)39(24-33-16-9-6-10-17-33)61-46(70)36(18-11-12-20-54)59-48(72)38(23-32-14-7-5-8-15-32)62-50(74)40(26-43(55)68)63-52(76)44(31(3)4)66-45(69)35-19-13-21-57-35;3-2(4,5)1(6)7/h5-10,14-17,27,29-31,35-42,44,57,67H,11-13,18-26,28,54H2,1-4H3,(H2,55,68)(H,56,58)(H,59,72)(H,60,73)(H,61,70)(H,62,74)(H,63,76)(H,64,75)(H,65,71)(H,66,69)(H,77,78);(H,6,7)/t35-,36-,37-,38-,39-,40-,41-,42-,44-;/m0./s1

InChI Key

FXBODCREWDDYNR-DFZCIRLNSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C4CCCN4.C(=O)(C(F)(F)F)O

Origin of Product

United States

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